molecular formula C21H26N4O4 B12178880 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-(morpholin-4-yl)butane-1,4-dione

1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-(morpholin-4-yl)butane-1,4-dione

Katalognummer: B12178880
Molekulargewicht: 398.5 g/mol
InChI-Schlüssel: RGDALRSETRUAGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-(morpholin-4-yl)butane-1,4-dione is a complex organic compound that features an indole nucleus, a piperazine ring, and a morpholine ring. The indole nucleus is a significant structure in medicinal chemistry due to its presence in various bioactive molecules. This compound’s unique structure makes it a subject of interest in various fields, including medicinal chemistry, pharmacology, and organic synthesis.

Vorbereitungsmethoden

The synthesis of 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-(morpholin-4-yl)butane-1,4-dione typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes. The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the addition of the morpholine ring. The final step involves the formation of the butane-1,4-dione moiety, which can be achieved through various carbonylation reactions .

Analyse Chemischer Reaktionen

1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-(morpholin-4-yl)butane-1,4-dione undergoes several types of chemical reactions, including:

    Oxidation: The indole nucleus can be oxidized to form various oxindole derivatives.

    Reduction: The carbonyl groups in the butane-1,4-dione moiety can be reduced to form alcohols.

    Substitution: The piperazine and morpholine rings can undergo nucleophilic substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.

Wissenschaftliche Forschungsanwendungen

1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-(morpholin-4-yl)butane-1,4-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-(morpholin-4-yl)butane-1,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The indole nucleus can bind to various receptors, modulating their activity and leading to various biological effects. The piperazine and morpholine rings enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules .

Vergleich Mit ähnlichen Verbindungen

1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-(morpholin-4-yl)butane-1,4-dione can be compared with other indole derivatives, such as:

    1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)ethane-1,2-dione: This compound has a similar structure but features a pyrrolidine ring instead of a morpholine ring, which may affect its biological activity and chemical reactivity.

    2-({4-[(5-chloro-1H-indol-2-yl)sulfonyl]piperazin-1-yl}carbonyl)thieno[3,2-b]pyridine 4-oxide: This compound contains a thienopyridine ring and a sulfonyl group, which confer different chemical properties and biological activities.

The uniqueness of this compound lies in its combination of the indole, piperazine, and morpholine rings, which provide a versatile scaffold for the development of new therapeutic agents and research tools.

Eigenschaften

Molekularformel

C21H26N4O4

Molekulargewicht

398.5 g/mol

IUPAC-Name

1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-4-morpholin-4-ylbutane-1,4-dione

InChI

InChI=1S/C21H26N4O4/c26-19(5-6-20(27)24-11-13-29-14-12-24)23-7-9-25(10-8-23)21(28)18-15-16-3-1-2-4-17(16)22-18/h1-4,15,22H,5-14H2

InChI-Schlüssel

RGDALRSETRUAGG-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1C(=O)CCC(=O)N2CCOCC2)C(=O)C3=CC4=CC=CC=C4N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.